REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[C:4]([Cl:10])[N:3]=1.[O-:11][Mn](=O)(=O)=O.[K+].[OH2:17]>>[Cl:10][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=1[C:9]([OH:11])=[O:17] |f:1.2|
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Name
|
|
Quantity
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11.8 g
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Type
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reactant
|
Smiles
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ClC1=NC(=C(C=C1Cl)C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added portionwise
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Type
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CUSTOM
|
Details
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the hot reaction
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Type
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FILTRATION
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Details
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was filtered
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Type
|
WASH
|
Details
|
washed with hot water (2×75 ml)
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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EXTRACTION
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Details
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The aqueous filtrate was then extracted with EtOAc (3×100 ml)
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Type
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CONCENTRATION
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Details
|
concentrated to a 50 ml volume
|
Type
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TEMPERATURE
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Details
|
This aqueous solution was then cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was then collected by filtration
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Type
|
WASH
|
Details
|
washed with cold water
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Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |